7-(2-Hydroxyethoxy)-9-oxoxanthene-2-carboxylic acid
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Overview
Description
AH 7725 inhibits asthma attacks.
Scientific Research Applications
Synthesis and Structural Analysis
7-Substituted 9-oxoxanthen-2-carboxylic acids, such as 7-(2-Hydroxyethoxy)-9-oxoxanthene-2-carboxylic acid, are synthesized from hydroxylated benzophenones. These compounds have been studied for their chemical structure and synthesis methods. For instance, Graham and Lewis (1978) detailed the preparation of 7-substituted 9-oxoxanthen-2-carboxylic acids, including methods to yield various derivatives through oxidative coupling and ring closure reactions (Graham & Lewis, 1978).
Fluorescence Probes and Reactive Oxygen Species Detection
One significant application of 7-(2-Hydroxyethoxy)-9-oxoxanthene-2-carboxylic acid derivatives is in developing fluorescence probes. Setsukinai et al. (2003) synthesized novel fluorescence probes using derivatives of 7-(2-Hydroxyethoxy)-9-oxoxanthene-2-carboxylic acid. These probes selectively detect highly reactive oxygen species (hROS) and differentiate specific species, making them valuable tools in biological and chemical research (Setsukinai et al., 2003).
Solid-Phase Synthesis of Peptide Amides
In the field of peptide synthesis, derivatives of 7-(2-Hydroxyethoxy)-9-oxoxanthene-2-carboxylic acid have been utilized. Han et al. (1996) developed Xanthenylamide (XAL) handles from 2- or 3-hydroxyxanthone, a related compound, for solid-phase peptide synthesis. This methodology allows the synthesis of C-terminal peptide amides under mild conditions, highlighting its potential in synthesizing acid-sensitive peptides (Han et al., 1996).
Ion Transport through Liquid Membrane
Compounds related to 7-(2-Hydroxyethoxy)-9-oxoxanthene-2-carboxylic acid have been investigated for their potential in ion transport. Yamaguchi et al. (1988) studied the synthesis of ω-hydroxy carboxylic acids and their use as carriers for alkali metal ion transport through liquid membranes. This research opens up possibilities for the application of similar xanthenone derivatives in membrane technology and ion transport studies (Yamaguchi et al., 1988).
properties
CAS RN |
33459-28-8 |
---|---|
Product Name |
7-(2-Hydroxyethoxy)-9-oxoxanthene-2-carboxylic acid |
Molecular Formula |
C16H12O6 |
Molecular Weight |
300.26 g/mol |
IUPAC Name |
7-(2-hydroxyethoxy)-9-oxoxanthene-2-carboxylic acid |
InChI |
InChI=1S/C16H12O6/c17-5-6-21-10-2-4-14-12(8-10)15(18)11-7-9(16(19)20)1-3-13(11)22-14/h1-4,7-8,17H,5-6H2,(H,19,20) |
InChI Key |
NADDLRWCPPNNBA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)C3=C(O2)C=CC(=C3)OCCO |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)C3=C(O2)C=CC(=C3)OCCO |
Appearance |
Solid powder |
Other CAS RN |
33459-28-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
7-(2-hydroxyethoxy)-9-oxoxanthene-2-carboxylic acid AH 7725 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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